N,N-dimethyl-4-[[(3-phenylsulfanylcyclobutyl)amino]methyl]oxan-4-amine
Description
N,N-dimethyl-4-[[(3-phenylsulfanylcyclobutyl)amino]methyl]oxan-4-amine is a complex organic compound with a unique structure that includes a cyclobutyl ring, a phenylsulfanyl group, and an oxan-4-amine moiety
Properties
IUPAC Name |
N,N-dimethyl-4-[[(3-phenylsulfanylcyclobutyl)amino]methyl]oxan-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2OS/c1-20(2)18(8-10-21-11-9-18)14-19-15-12-17(13-15)22-16-6-4-3-5-7-16/h3-7,15,17,19H,8-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPULAPTAOEECI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCOCC1)CNC2CC(C2)SC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[[(3-phenylsulfanylcyclobutyl)amino]methyl]oxan-4-amine typically involves multiple steps, starting with the preparation of the cyclobutyl ring and the phenylsulfanyl group. The cyclobutyl ring can be synthesized through a cycloaddition reaction, while the phenylsulfanyl group can be introduced via a nucleophilic substitution reaction. The final step involves the formation of the oxan-4-amine moiety through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include using specific catalysts, controlling temperature and pressure, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-[[(3-phenylsulfanylcyclobutyl)amino]methyl]oxan-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N,N-dimethyl-4-[[(3-phenylsulfanylcyclobutyl)amino]methyl]oxan-4-amine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its effects on enzymes or receptors.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-[[(3-phenylsulfanylcyclobutyl)amino]methyl]oxan-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylpyridin-4-amine: A similar compound with a pyridine ring instead of a cyclobutyl ring.
N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Another related compound with a pyrazole ring and nitro groups.
Uniqueness
N,N-dimethyl-4-[[(3-phenylsulfanylcyclobutyl)amino]methyl]oxan-4-amine is unique due to its combination of a cyclobutyl ring, a phenylsulfanyl group, and an oxan-4-amine moiety. This unique structure may confer specific properties and reactivity that are not observed in similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
